molecular formula C10H14N2O2 B196007 Desacetyl Desmethyl Lacosamide CAS No. 175481-39-7

Desacetyl Desmethyl Lacosamide

Cat. No.: B196007
CAS No.: 175481-39-7
M. Wt: 194.23 g/mol
InChI Key: WYCNJBXJCACFCM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Relationship to Lacosamide (B1674222)

Desacetyl Desmethyl Lacosamide is chemically known as (2R)-2-amino-N-benzyl-3-hydroxypropanamide. synzeal.com Its structure is closely related to lacosamide, which is (R)-2-acetamido-N-benzyl-3-methoxypropionamide. researchgate.net The name "this compound" itself elucidates their relationship: it is the derivative of lacosamide that has had both the acetyl group (-COCH3) and the methyl group (-CH3) removed. pharmgkb.orgchemicalbook.com This structural modification results in a molecule with a lower molecular weight than its parent compound.

The CAS number for this compound is 175481-39-7. pharmaffiliates.compharmaffiliates.com It is also referred to as Lacosamide Impurity E (R-Isomer) in some pharmacopeial contexts. synzeal.compharmaffiliates.compharmaffiliates.com

Significance as a Metabolite and Impurity in Pharmaceutical Context

The relevance of this compound in pharmaceutical sciences is twofold. Firstly, it is recognized as a metabolite of lacosamide. pharmgkb.orgpharmgkb.org Following administration, lacosamide undergoes biotransformation in the body, and this compound is one of the resulting products. researchgate.netakjournals.com Studies have shown that lacosamide is metabolized, in part, by deacetylation and demethylation, leading to the formation of this compound. researchgate.netakjournals.com

Secondly, and of critical importance in pharmaceutical manufacturing and quality control, this compound is considered an impurity of lacosamide. chemicalbook.comderpharmachemica.comrasayanjournal.co.in It can arise during the synthesis of lacosamide or as a degradation product. derpharmachemica.comakjournals.com The presence of impurities in a drug substance can impact its safety and efficacy, necessitating strict control and monitoring during the manufacturing process. Regulatory bodies require the identification and quantification of such impurities to ensure the quality of the final drug product. europa.eu

Overview of Research Trajectories and Knowledge Gaps

Current research on this compound is predominantly focused on analytical chemistry and metabolic studies. A significant body of work is dedicated to the development and validation of sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this compound in both bulk lacosamide and its pharmaceutical formulations. derpharmachemica.comrasayanjournal.co.inresearchgate.net These methods are crucial for impurity profiling and ensuring that the levels of this compound remain within acceptable limits.

Metabolic research has aimed to characterize the biotransformation pathways of lacosamide, with studies identifying this compound as one of several metabolites. researchgate.netakjournals.com Advanced techniques like UHPLC-ESI-HRMS have been employed to elucidate the structure of lacosamide metabolites. researchgate.netakjournals.com

Despite this progress, knowledge gaps remain. While its formation as a metabolite is known, the full pharmacokinetic profile and potential pharmacological activity (or lack thereof) of this compound are not as extensively studied as the parent drug. nih.gov Further research could explore the clinical implications, if any, of this metabolite. In the context of it being an impurity, ongoing research is likely to focus on optimizing synthetic routes of lacosamide to minimize its formation and developing even more efficient analytical techniques for its detection at trace levels. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-N-benzyl-3-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCNJBXJCACFCM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228150
Record name (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175481-39-7
Record name (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175481-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-N-benzyl-3-hydroxypropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWX32A3SZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Impurity Profile Analysis of Desacetyl Desmethyl Lacosamide

Laboratory Synthesis Methodologies for Analytical Standards

The preparation of Desacetyl Desmethyl Lacosamide (B1674222) as an analytical standard is essential for its use in the development and validation of analytical methods for impurity profiling in Lacosamide. One common synthetic route starts from D-Serine.

A laboratory-scale synthesis can be described as follows:

Protection of D-Serine: D-Serine is first protected, for example, with a tert-butoxycarbonyl (Boc) group to yield (R)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoic acid.

Amidation: The protected D-Serine is then coupled with benzylamine (B48309) to form (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate. researchgate.net

Deprotection: The final step involves the removal of the protecting group to yield Desacetyl Desmethyl Lacosamide.

Another approach involves the deacetylation and demethylation of Lacosamide itself or its precursors under controlled laboratory conditions to generate the reference standard. The synthesis of related impurities often provides pathways to obtaining this compound. For instance, the synthesis of (R)-2-amino-N-benzyl-3-hydroxy propanamide has been described in the literature. researchgate.net

Table 1: Key Starting Materials and Intermediates

Compound NameRole in SynthesisReference
D-SerineChiral Starting Material derpharmachemica.com
BenzylamineReagent for Amidation researchgate.net
(R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamateIntermediate researchgate.net

Characterization of Formation Pathways as a Degradation Product

This compound can be formed as a degradation product of Lacosamide under certain conditions. Forced degradation studies are performed to understand the stability of Lacosamide and to identify potential degradation products. akjournals.com

Lacosamide has been shown to degrade under hydrolytic (acidic and alkaline) and oxidative conditions. akjournals.comresearchgate.net Under strong acidic or alkaline conditions, Lacosamide can undergo hydrolysis of both the acetyl and the methyl ether groups, leading to the formation of this compound. europa.eu Specifically, significant degradation of Lacosamide into its degradation products occurs under acidic, alkaline, and oxidative stress. akjournals.com

One of the identified degradation products resulting from these stress conditions is (R)-2-amino-N-benzyl-3-hydroxypropanamide, which is this compound. researchgate.net It is also identified as Lacosamide Impurity E. pharmaffiliates.compharmaffiliates.com The formation of this impurity is a critical quality attribute to monitor during the manufacturing and storage of Lacosamide.

Table 2: Formation Conditions of this compound

Stress ConditionEffect on LacosamideReference
Acidic HydrolysisSignificant degradation akjournals.com
Alkaline HydrolysisSignificant degradation akjournals.com
Oxidative StressSignificant degradation researchgate.net
Thermal and Photolytic StressStable researchgate.net

Strategies for Control and Minimization in Active Pharmaceutical Ingredient Synthesis

Controlling the levels of this compound in the final Lacosamide API is crucial for meeting regulatory requirements. This involves careful control of the synthetic process and purification steps.

Several strategies can be employed to minimize the formation of this impurity:

Control of Reaction Conditions: During the O-methylation step in the synthesis of Lacosamide, maintaining a low temperature (e.g., 0°C-5°C) can help control the degradation of the starting material that could lead to impurities. derpharmachemica.com

Purification Techniques: Efficient purification methods, such as crystallization and chromatography, are essential to remove this compound from the final product. The choice of solvent for crystallization is critical for achieving the desired purity.

Raw Material Quality: Ensuring the purity of starting materials, such as D-Serine, is fundamental to preventing the carry-over of related impurities into the final API. derpharmachemica.com

In-Process Controls: Implementing in-process controls to monitor the formation of impurities at various stages of the synthesis allows for timely intervention and optimization of reaction conditions.

The development of robust analytical methods is paramount for the detection and quantification of this compound, ensuring that the final API meets the stringent purity specifications set by regulatory bodies. clearsynth.com

Compound List

Metabolic Formation and Disposition in Preclinical Biological Systems

Enzymatic Biotransformation Pathways in Animal Models

The generation of metabolites from a parent drug is orchestrated by various enzyme systems, primarily within the liver.

The formation of lacosamide's primary metabolites is catalyzed by cytochrome P450 (CYP) enzymes. Specifically, CYP2C19, CYP2C9, and CYP3A4 are responsible for the O-demethylation pathway. europa.euwikipedia.orgdrugbank.comresearchgate.net An in vitro study utilizing human liver microsomes demonstrated that lacosamide (B1674222) undergoes both deacetylation and demethylation. akjournals.com Although this study confirmed the occurrence of these two separate metabolic reactions, it did not explicitly detail the sequential or simultaneous formation of a single "Desacetyl Desmethyl Lacosamide" metabolite.

The enzymatic pathway leading to this compound would logically involve the action of both hydrolases (for deacetylation) and CYP P450 enzymes (for demethylation). However, specific preclinical studies detailing the precise enzymes and their kinetics in the formation of this particular dual-modification metabolite are not extensively described in the available literature.

Metabolic studies of lacosamide have been conducted across several preclinical species, including mice, rats, and dogs, to compare with human metabolism. europa.eu In vitro investigations using liver microsomes from rats, dogs, and cynomolgus monkeys showed that lacosamide was slowly metabolized, forming both phenolic and desmethyl metabolites. europa.eu These studies indicated no significant differences in the metabolite profiles among these animal species. europa.eu

Identification of Contributing Enzyme Systems

Disposition Kinetics and Excretion Profiles in Animal Models

Following formation, metabolites are distributed throughout the body and eventually eliminated. Studies in rats have shown that lacosamide and/or its metabolites can cross the placental barrier. europa.eu

The primary route of elimination for lacosamide and its metabolites is renal excretion. europa.eudrugbank.comnih.gov After administration of radiolabeled lacosamide in animal models, the vast majority of the dose is recovered in the urine as either the unchanged parent drug or its various metabolites. europa.eudrugbank.com For instance, in rats, mice, and dogs, urinary excretion is the main pathway for elimination. europa.eu

The disposition kinetics specifically for this compound, such as its volume of distribution, half-life, and clearance rates in animal models, have not been individually characterized in the reviewed scientific literature. The focus remains on the parent compound and its major O-desmethyl metabolite. nih.govfrontiersin.org

Advanced Bioanalytical Methodologies for Desacetyl Desmethyl Lacosamide

Development and Validation of Chromatographic-Mass Spectrometric Assays

The quantification of pharmaceutical impurities and metabolites in complex biological matrices necessitates the development of highly sensitive and specific analytical methods. Chromatographic techniques coupled with mass spectrometry are the gold standard for this purpose. While specific validated methods for the routine bioanalysis of Desacetyl Desmethyl Lacosamide (B1674222) are not extensively detailed in peer-reviewed literature, the principles for their development are well-established. The availability of Desacetyl Desmethyl Lacosamide as a reference standard is crucial for such analytical method development and validation. axios-research.comclearsynth.comclearsynth.com

Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices (e.g., animal plasma, tissue homogenates, urine)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of analytes in complex biological samples. The development of a robust LC-MS/MS method for this compound would involve several key optimization steps.

Sample Preparation: The initial and most critical step is the efficient extraction of the analyte from the biological matrix, while minimizing interferences. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent, offering a cleaner extract than PPT.

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Chromatographic Separation: The separation of this compound from its parent drug, Lacosamide, and other potential metabolites and endogenous components is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Key parameters for optimization include:

Column Chemistry: Reversed-phase columns, such as C18 or C8, are typically used for compounds of this polarity.

Mobile Phase: A mixture of an aqueous phase (e.g., water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic phase (e.g., acetonitrile or methanol) is used. Gradient elution is often employed to achieve optimal separation and peak shape.

Flow Rate and Column Temperature: These parameters are adjusted to optimize resolution and analysis time.

Mass Spectrometric Detection: Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. This involves:

Ionization Source: Electrospray ionization (ESI) in positive mode is typically suitable for amine-containing compounds like this compound.

MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The selection of unique precursor-to-product ion transitions is essential for specificity.

Method Validation: A developed LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). This involves assessing:

Selectivity and Specificity

Linearity and Range

Accuracy and Precision (intra- and inter-day)

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

Recovery

Matrix Effect

Stability (in matrix and in solution)

A summary of typical parameters for an LC-MS/MS method for a related compound, which would be a starting point for this compound, is presented in Table 1.

ParameterTypical Condition/Value
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction
Chromatography UHPLC with a C18 column
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
LLOQ Target Low ng/mL range
Linearity (r²) > 0.99
Accuracy & Precision Within ±15% (±20% at LLOQ)
This table represents typical starting conditions for method development for a small molecule amine in biological fluids and does not represent a validated method for this compound.

Establishment of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) can be an alternative to LC-MS/MS, particularly for volatile and thermally stable compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability.

Derivatization: The hydroxyl and amine groups in this compound would likely require derivatization, for example, through silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).

GC-MS Parameters:

GC Column: A capillary column with a non-polar or medium-polarity stationary phase would be suitable.

Injection Mode: Splitless injection is typically used for trace analysis.

Temperature Program: A temperature gradient is optimized to ensure good separation and peak shape.

Ionization: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns for structural elucidation and quantification.

Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

While GC-MS methods have been reported for the parent drug Lacosamide, specific, validated protocols for this compound are not readily found in the public domain. scribd.com

High-Resolution Spectroscopic Characterization Techniques

The unequivocal identification and structural elucidation of a reference standard like this compound rely on high-resolution spectroscopic techniques. Chemical suppliers of this standard typically provide a certificate of analysis with data from these methods. pharmaffiliates.compharmaffiliates.comkarpschem.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure, including the number and types of protons and carbons, their connectivity, and stereochemistry. For this compound, NMR would confirm the absence of the acetyl and methyl groups and the presence of the benzyl (B1604629) and propanamide moieties.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry provide a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition. This is a powerful tool for confirming the identity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the hydroxyl, amine, and amide functional groups.

A summary of the spectroscopic data that would be expected for the characterization of this compound is presented in Table 2.

Spectroscopic TechniqueInformation ProvidedExpected Features for this compound
¹H NMR Proton environment and connectivitySignals corresponding to the benzyl group protons, the propanamide backbone protons, and the hydroxyl and amine protons.
¹³C NMR Carbon skeletonResonances for the carbons of the phenyl ring, the benzyl methylene (B1212753) group, and the propanamide structure.
HRMS Accurate mass and elemental compositionA measured mass corresponding to the molecular formula C₁₀H₁₄N₂O₂ (Monoisotopic mass: 194.1055 u).
FTIR Functional groupsCharacteristic stretching vibrations for O-H, N-H, and C=O (amide) bonds.
This table describes the expected spectroscopic features for the structural confirmation of this compound.

Challenges and Innovations in Metabolite Quantification

The accurate quantification of metabolites and impurities like this compound presents several challenges:

Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.

Chemical Stability: The stability of the analyte during sample collection, storage, and processing must be carefully evaluated.

Availability of Reference Standards: The synthesis and purification of high-quality reference standards for metabolites and impurities are essential for method development and validation, but can be a complex and costly process.

Innovations in bioanalysis are continuously addressing these challenges:

Micro-extraction Techniques: The use of smaller sample volumes and more efficient extraction techniques reduces matrix effects and improves sample throughput.

Advanced MS Technologies: Newer mass spectrometers with enhanced sensitivity and scan speeds allow for the detection of lower analyte concentrations.

Multiplexing: The development of methods for the simultaneous quantification of multiple analytes (parent drug and several metabolites) in a single run improves efficiency.

Preclinical Investigation of the Biological Role and Pharmacological Potential of Desacetyl Desmethyl Lacosamide

In Vitro Molecular Target Interaction Studies

Direct in vitro studies detailing the molecular interactions of Desacetyl Desmethyl Lacosamide (B1674222) are scarce. The available research primarily focuses on Lacosamide and its main O-desmethyl metabolite.

While specific data on Desacetyl Desmethyl Lacosamide's interaction with voltage-gated sodium channels (VGSCs) is not available, extensive research has been conducted on Lacosamide. Electrophysiological studies have shown that Lacosamide selectively enhances the slow inactivation of VGSCs without significantly affecting fast inactivation. fda.govnih.govcapes.gov.br This mechanism is distinct from other sodium channel modulators like carbamazepine (B1668303) and phenytoin, which primarily affect fast inactivation. fda.gov This selective enhancement of slow inactivation is thought to reduce neuronal hyperexcitability. ontosight.ai

The major O-desmethyl metabolite of Lacosamide, SPM 12809, has been shown to have only weak pharmacological activity in this regard. fda.gov In one study, SPM 12809 did not significantly inhibit the SCN5A-mediated sodium current compared to the vehicle. However, when a less negative holding potential was used, a 100 µmol/L concentration of SPM 12809 produced a 20% inhibition of the Na+ current. fda.gov

Table 1: Comparative Effects on Voltage-Gated Sodium Channels

Compound Mechanism of Action Key Findings
Lacosamide Selectively enhances slow inactivation of VGSCs. fda.govnih.govnih.gov Does not affect fast inactivation. fda.gov Suppressed both peak (transient) and sustained (late) components of Na+ current with IC50 values of 78 µM and 34 µM, respectively, in GH3 cells. mdpi.com
O-desmethyl Lacosamide (SPM 12809) Weak inhibition of Na+ current. fda.gov Did not significantly inhibit SCN5A mediated current under standard conditions. fda.gov Showed 20% inhibition at 100 µmol/L with a less negative holding potential. fda.gov

| This compound | Data not available. | No specific studies on its interaction with VGSCs were found. |

Lacosamide has been reported to interact with the collapsin-response mediator protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal outgrowth. nih.govnih.govnih.goveuropa.euveeprho.com Initial studies using proteomic affinity-labeling identified CRMP-2 as a potential binding partner for Lacosamide. fda.govnih.govnih.gov Subsequent radioligand binding experiments suggested a binding affinity (KD) of approximately 5 µM. fda.gov

However, the binding of Lacosamide to CRMP-2 has been a subject of debate. Later studies using [3H] lacosamide with a higher specific activity failed to detect specific binding in various rat brain fractions or in CRMP-2-expressing oocytes. nih.gov Further experiments using surface plasmon resonance (SPR) also reported no specific binding. nih.govaesnet.org

Regarding metabolites, the major O-desmethyl metabolite (SPM 12809) showed no significant binding to a range of receptors in preclinical tests. fda.gov There is no available data from the reviewed sources concerning the binding of this compound to CRMP-2 or its related partners.

Exploration of Modulatory Effects on Voltage-Gated Sodium Channels

In Vivo Pharmacological Assessment in Rodent Models of Neurological Disorders

Direct in vivo pharmacological data for this compound is not present in the available literature. The assessment of related compounds provides the current understanding of this chemical family's potential.

Lacosamide has demonstrated broad anticonvulsant activity across various rodent models of epilepsy. nih.goveuropa.euhpfb-dgpsa.canih.gov It has shown efficacy in the maximal electroshock (MES) seizure model in both rats and mice, the 6 Hz model of psychomotor seizures, and the rat hippocampal kindling model, which represents complex partial seizures. fda.govnih.gov Lacosamide was found to be inactive against clonic seizures induced by pentylenetetrazol (PTZ), bicuculline, and picrotoxin. fda.govnih.gov

In contrast, the O-desmethyl metabolite, SPM 12809, was found to be inactive in the MES test at relevant doses, indicating that the O-methyl group is crucial for this specific anticonvulsant activity. fda.gov The anticonvulsant potential of this compound has not been reported.

Table 2: Anticonvulsant Activity in Rodent Models

Compound Seizure Model Finding
Lacosamide Maximal Electroshock (MES) Effective in rats and mice. fda.govnih.gov
Hippocampal Kindling Effective in a model of complex partial seizures. fda.goveuropa.eunih.gov
6 Hz Seizure Model Effective. fda.govnih.gov
Pentylenetetrazol (PTZ) Inactive against clonic seizures. fda.gov
O-desmethyl Lacosamide (SPM 12809) Maximal Electroshock (MES) Inactive at relevant doses. fda.gov

| This compound | All Models | Data not available. |

Lacosamide has shown antinociceptive potential in several experimental animal models of pain, including neuropathic and chronic inflammatory pain. nih.govnih.gov For instance, in a streptozotocin-induced rat model of diabetic neuropathic pain, Lacosamide attenuated thermal and mechanical allodynia and hyperalgesia. nih.gov

There is no available information from the provided search results on the antinociceptive properties of either this compound or the O-desmethyl metabolite (SPM 12809).

Evaluation of Anticonvulsant Activity in Established Seizure Models (e.g., maximal electroshock, kindling)

Structure-Activity Relationship (SAR) Derivations and Analog Design

Lacosamide belongs to a class of functionalized amino acids that were synthesized as potential anticonvulsant drug candidates. fda.govnih.govnih.gov The structure-activity relationship (SAR) for this class can be inferred from the activity of Lacosamide and its metabolites.

The lack of anticonvulsant activity in the MES model for the O-desmethyl metabolite (SPM 12809) suggests that the methoxy (B1213986) group at the C-3 position is critical for its efficacy in this model. fda.gov Similarly, the S-enantiomer of Lacosamide was also found to be inactive in the MES test, highlighting the stereospecificity of the R-enantiomer's activity. fda.gov

The removal of the acetyl group from Lacosamide results in Desacetyl Lacosamide (SPM 6912), a minor metabolite. fda.govhiv-druginteractions.org The further removal of the methyl group yields this compound. While specific SAR studies on these particular analogs are not detailed in the literature, the inactivity of the major O-desmethyl metabolite provides a key insight: modification of the methoxypropionamide core can lead to a significant loss of pharmacological activity. fda.gov Molecular modeling and QSAR studies on other Lacosamide derivatives have been performed to understand the requirements for anticonvulsant activity, but these did not specifically focus on this compound. nih.gov

Systematic Analysis of Desacetylation and Desmethylation Effects on Pharmacological Efficacy

The removal of the acetyl and methyl groups from Lacosamide to form this compound significantly impacts its pharmacological profile. The primary metabolites of Lacosamide are its O-desmethyl metabolite and the desacetyl metabolite. europa.eufda.gov The O-desmethyl metabolite, a major metabolite of Lacosamide, has been shown to have no known pharmacological activity. nih.govhpfb-dgpsa.caeuropa.eu This suggests that the methoxy group is crucial for the anticonvulsant effects of Lacosamide.

Similarly, the desacetyl metabolite, SPM 6912, is also considered a metabolite of Lacosamide. fda.gov While detailed standalone efficacy studies on this compound are not extensively available, the lack of activity in the major O-desmethyl metabolite underscores the importance of the functional groups present in the parent Lacosamide molecule for its therapeutic effects. nih.govhpfb-dgpsa.ca The metabolism of Lacosamide to these inactive forms is a key aspect of its pharmacokinetic profile. nih.gov

Table 1: Key Metabolites of Lacosamide and Their Activity

Compound NameRelationship to LacosamidePharmacological ActivitySource
O-desmethyl LacosamideMajor MetaboliteNo known pharmacological activity nih.govhpfb-dgpsa.caeuropa.eu
Desacetyl Lacosamide (SPM 6912)MetaboliteNot specified as active fda.gov
This compoundImpurity/MetaboliteNot specified as active chemicalbook.com

Impact of Stereochemical Modifications on Biological Activity and Binding Affinity

The stereochemistry of Lacosamide and its analogs is a critical determinant of their biological activity. Lacosamide is the (R)-enantiomer of N-benzyl 2-acetamido-3-methoxypropionamide. nih.gov Preclinical studies have consistently demonstrated that the anticonvulsant activity resides principally in the (R)-stereoisomer. nih.gov The (S)-enantiomer, (S)-Lacosamide, is significantly less active or inactive in animal models of seizures. fda.gov

The differential activity between the enantiomers is attributed to their stereospecific interactions with biological targets. While (R)-Lacosamide enhances the slow inactivation of voltage-gated sodium channels, this effect is stereospecific. acs.org Furthermore, the binding affinity for CRMP-2, another proposed target of Lacosamide, also exhibits stereoselectivity. Although (S)-Lacosamide can also bind to CRMP2, its functional consequences differ from that of the (R)-enantiomer. frontiersin.org For instance, some studies suggest that (S)-Lacosamide may have distinct effects on neurite outgrowth mediated by CRMP2. frontiersin.org

Modifications to the core structure of Lacosamide, including changes to the side chains, have been explored to develop analogs with altered or enhanced activity. These studies have further highlighted the importance of stereochemistry, as the (R)-configuration at the C(2) chiral center is consistently associated with more potent anticonvulsant effects in various analogs. nih.gov

Table 2: Stereoisomers of Lacosamide and Their Biological Properties

Compound NameStereochemistryAnticonvulsant ActivityPrimary Mechanism of ActionSource
Lacosamide(R)-enantiomerActiveEnhances slow inactivation of voltage-gated sodium channels, interacts with CRMP-2 europa.eunih.gov
(S)-Lacosamide(S)-enantiomerInactive or significantly less active in seizure modelsLacks significant activity on sodium channels, may interact with CRMP2 with different functional outcomes fda.govfrontiersin.org

Q & A

Q. What steps ensure reproducibility when replicating synthetic protocols from low-detail literature methods?

  • Methodological Answer : Contact original authors for supplementary details (e.g., reagent grades, inert atmosphere conditions). If unavailable, optimize critical parameters (e.g., reaction time, solvent purity) using design of experiments (DoE) frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desacetyl Desmethyl Lacosamide
Reactant of Route 2
Reactant of Route 2
Desacetyl Desmethyl Lacosamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.